3-Aminopyrazolo[1,5-a]pyridin-6-ol
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Overview
Description
3-Aminopyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-Aminopyrazolo[1,5-a]pyridin-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: Studied for their biomedical applications.
Uniqueness
3-Aminopyrazolo[1,5-a]pyridin-6-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-aminopyrazolo[1,5-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-3-9-10-4-5(11)1-2-7(6)10/h1-4,11H,8H2 |
InChI Key |
ZURPLDDPRLBDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1O)N |
Origin of Product |
United States |
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